

An In-depth Technical Guide to the Thermodynamic Properties of 2-Hydroxyacetamide

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Compound of Interest

Compound Name: 2-Hydroxyacetamide

Cat. No.: B1193895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Hydroxyacetamide** (also known as glycolamide). Due to the limited availability of experimentally determined thermodynamic data in publicly accessible literature, this guide synthesizes available physical properties, computationally predicted values, and detailed experimental protocols for the determination of key thermodynamic parameters.

Core Thermodynamic and Physical Properties

While critically evaluated thermodynamic data for **2-hydroxyacetamide** is curated in resources like the NIST/TRC Web Thermo Tables, specific experimental values for standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy for the crystalline solid are not readily available in the public domain.^[1] This section presents a compilation of known physical properties and computationally predicted thermodynamic data.

Table 1: Physical and Predicted Thermodynamic Properties of **2-Hydroxyacetamide**

Property	Value	Source
Molecular Formula	C ₂ H ₅ NO ₂	[1]
Molar Mass	75.067 g/mol	[1]
Melting Point	118-120 °C	N/A
Boiling Point (rough estimate)	133.7 °C	N/A
Density (-5 °C)	1.415 g/cm ³	N/A
Standard Enthalpy of Formation (hf°)	-315.63 kJ/mol	[2] (Joback Method - Predicted)
Standard Gibbs Free Energy of Formation (gf°)	-233.33 kJ/mol	[2] (Joback Method - Predicted)
Enthalpy of Fusion (hfus)	11.82 kJ/mol	[2] (Joback Method - Predicted)
Enthalpy of Vaporization (hvap)	54.11 kJ/mol	[2] (Joback Method - Predicted)

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. These values are theoretical estimations and await experimental verification.

The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for the following properties, although the specific values require a subscription to access:

- Triple point temperature[1]
- Normal boiling temperature[1]
- Critical temperature, pressure, and density[1]
- Vapor pressure and phase boundary pressure as a function of temperature[1]
- Enthalpy of phase transition (for Crystal 1 to Liquid in equilibrium with Gas)[1]

- Heat capacity at constant pressure (Ideal Gas) as a function of temperature^[1]
- Enthalpy (Ideal Gas) as a function of temperature^[1]

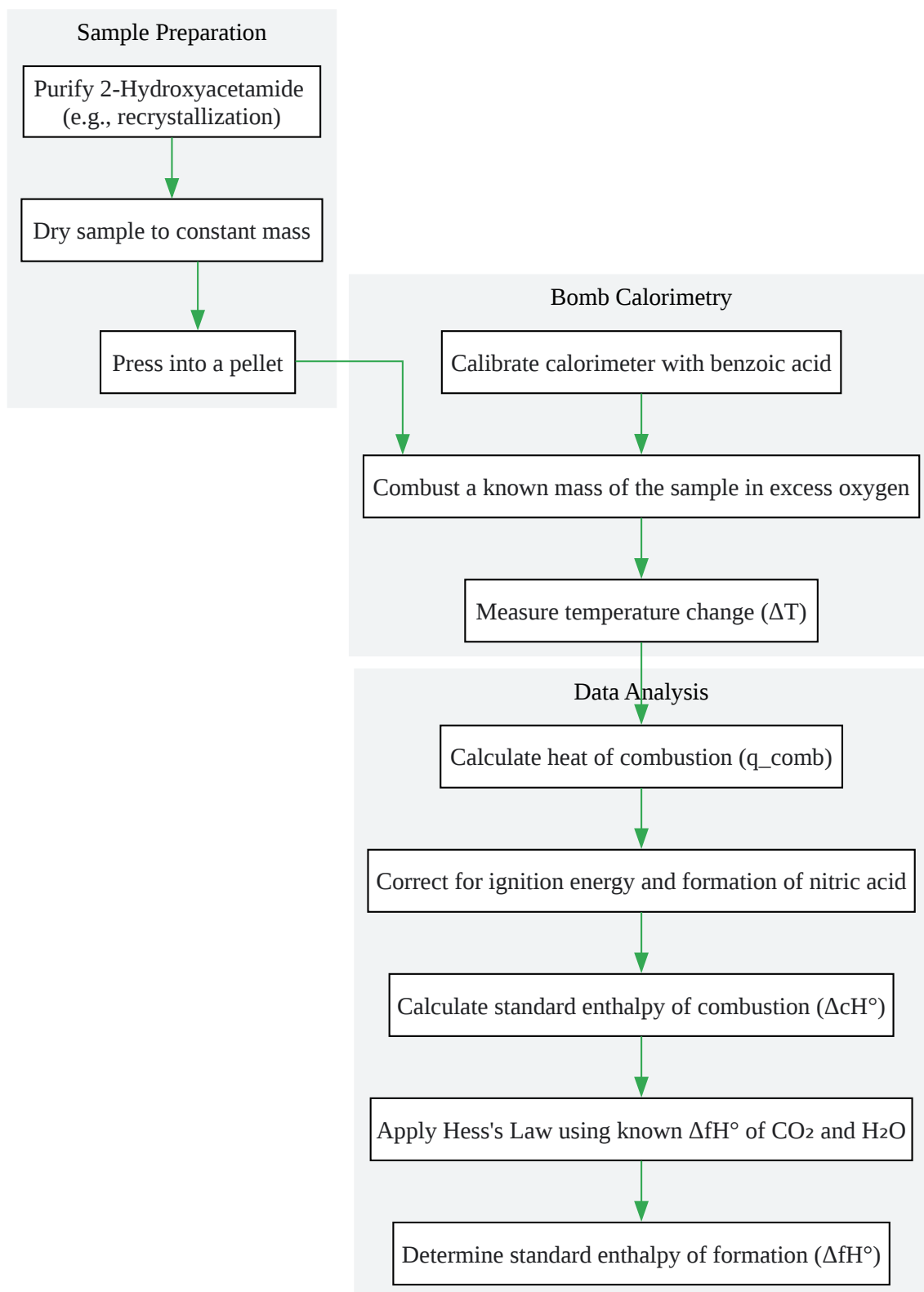
Experimental Protocols for Thermodynamic Property Determination

This section outlines detailed methodologies for the experimental determination of key thermodynamic properties of solid organic compounds like **2-hydroxyacetamide**, based on established techniques reported in the scientific literature.

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is typically determined indirectly from its experimentally measured enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

Experimental Workflow:



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Workflow for Enthalpy of Formation Determination

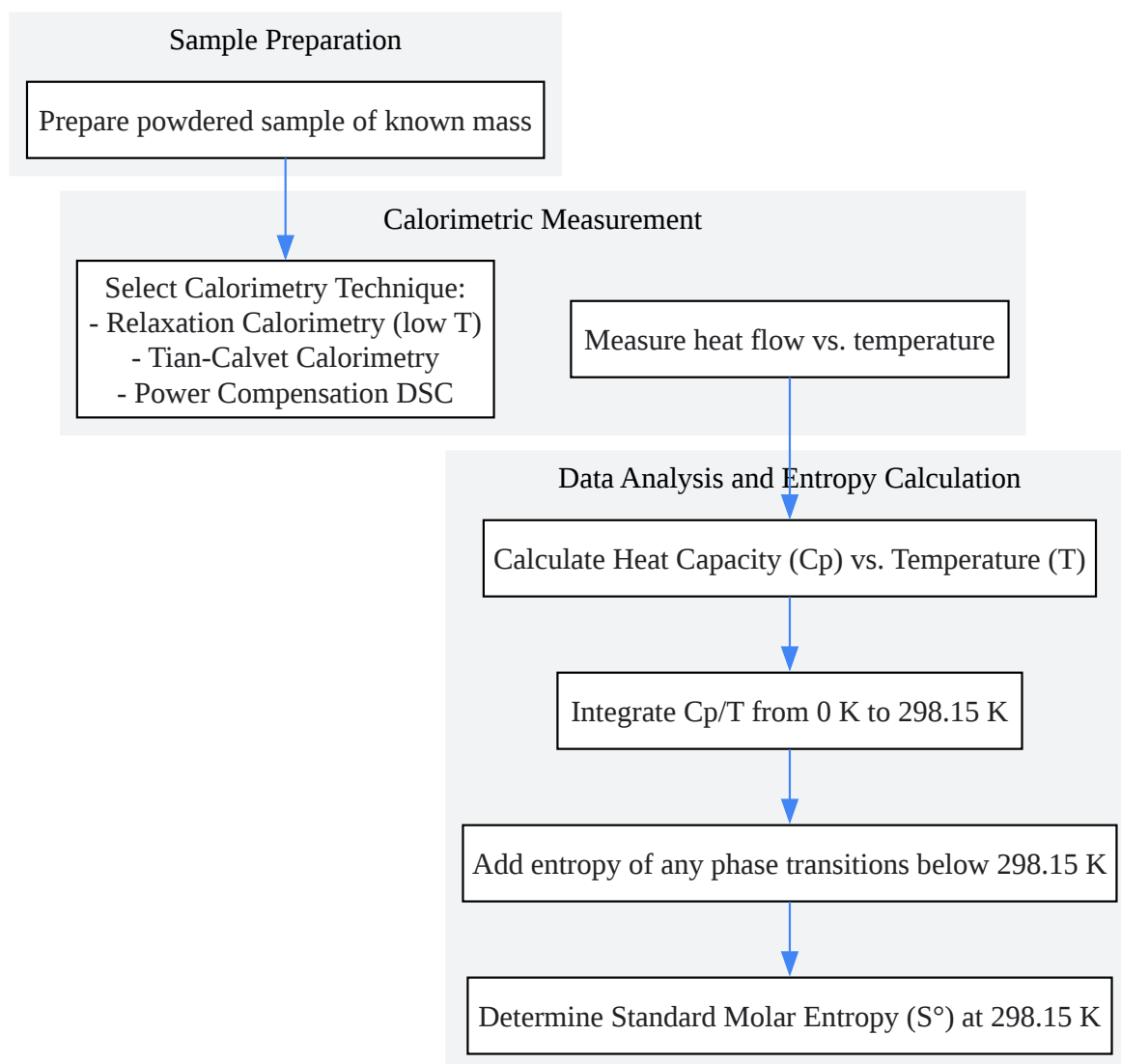
Methodology:

- **Sample Preparation:** A sample of high-purity **2-hydroxyacetamide** is dried and pressed into a pellet of known mass.
- **Calorimeter Calibration:** The heat capacity of the bomb calorimeter is determined by combusting a certified standard, typically benzoic acid.
- **Combustion:** The pellet is placed in a crucible inside a sealed "bomb" which is then pressurized with pure oxygen. The sample is ignited, and the temperature increase of the surrounding water bath is meticulously recorded.
- **Calculation of Enthalpy of Combustion:** The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample.
- **Calculation of Standard Enthalpy of Formation:** The standard enthalpy of formation of **2-hydroxyacetamide** is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).

Determination of Heat Capacity and Standard Molar Entropy

The standard molar entropy (S°) of a substance at a given temperature is determined from its heat capacity (C_p) measured as a function of temperature from near absolute zero. Several calorimetric techniques are employed for this purpose.

Experimental Workflow for Heat Capacity Measurement:



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Workflow for Heat Capacity and Entropy Determination

Methodologies for Heat Capacity Measurement:

- Relaxation Calorimetry (Physical Property Measurement System - PPMS): This technique is ideal for measuring the heat capacity of small, powdered samples at low temperatures

(typically from below 2 K up to 400 K).

- A small, known mass of the powdered sample is sealed in a sample holder (e.g., an aluminum DSC pan) with a thermal grease to ensure good thermal contact.
- The sample is subjected to a heat pulse, and the subsequent thermal relaxation back to the base temperature is measured as a function of time.
- The heat capacity is determined from the analysis of this relaxation curve.
- Tian-Calvet Calorimetry: This is a type of heat-flux differential scanning calorimetry known for its high sensitivity.
 - A known mass of the sample is placed in a crucible within the calorimeter.
 - The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference crucible.
 - The heat capacity is calculated from the differential heat flow. This method is typically used for measurements at or above room temperature.
- Power Compensation Differential Scanning Calorimetry (DSC): In this technique, the sample and a reference are maintained at the same temperature by independent heaters.
 - A known mass of the sample is placed in a DSC pan.
 - As the temperature is ramped up, the difference in power supplied to the sample and reference heaters required to maintain them at the same temperature is measured.
 - This power difference is directly proportional to the heat capacity of the sample.

Calculation of Standard Molar Entropy:

The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. Therefore, the standard molar entropy at 298.15 K can be calculated by integrating the heat capacity data:

$$S^{\circ}(298.15 \text{ K}) = \int_0^{298.15} (C_p(T)/T) dT$$

This involves measuring the heat capacity from as low a temperature as possible up to 298.15 K. The integral is determined graphically as the area under the curve of a plot of C_p/T versus T . The entropy changes of any phase transitions that occur below 298.15 K must also be added.

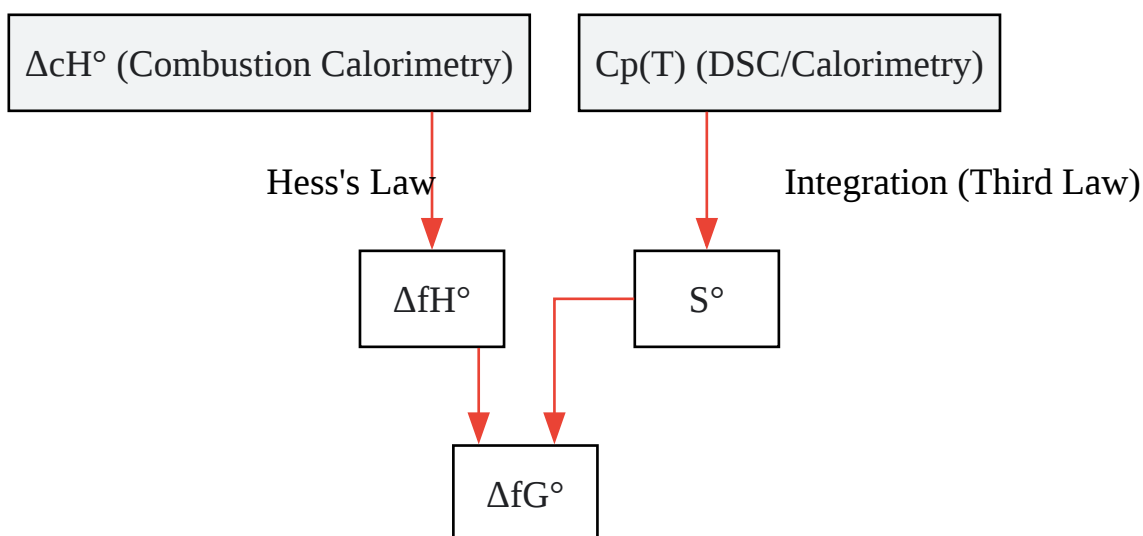
Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation ($\Delta_f G^\circ$) can be calculated from the standard enthalpy of formation ($\Delta_f H^\circ$) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states at 298.15 K, using the following equation:

$$\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$$

where $\Delta_f S^\circ$ is the standard entropy of formation, calculated from the standard molar entropies of the compound and its elements.

Logical Relationship for Thermodynamic Parameter Derivation:



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Derivation Pathway for Core Thermodynamic Parameters

Conclusion

This technical guide has summarized the currently available thermodynamic information for **2-hydroxyacetamide** and provided detailed experimental frameworks for the determination of its core thermodynamic properties. While predicted values for enthalpy and Gibbs free energy of

formation are available, experimental validation through techniques such as bomb calorimetry and low-temperature heat capacity measurements is crucial for establishing a definitive thermochemical dataset for this important compound. The detailed protocols and workflows presented herein offer a robust guide for researchers undertaking such experimental investigations.

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References

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